molecular formula C3H4Cl2O2 B570318 Dichloroacetic Acid Methyl Ester-d1 CAS No. 23132-28-7

Dichloroacetic Acid Methyl Ester-d1

Cat. No.: B570318
CAS No.: 23132-28-7
M. Wt: 143.969
InChI Key: HKMLRUAPIDAGIE-VMNATFBRSA-N
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Description

Dichloroacetic Acid Methyl Ester-d1 is a deuterium-labeled compound with the molecular formula C3H3DCl2O2 and a molecular weight of 143.97 . It is a stable isotope-labeled compound used in various research applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroacetic Acid Methyl Ester-d1 can be synthesized through the esterification of dichloroacetic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Dichloroacetic Acid Methyl Ester-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Dichloroacetic Acid Methyl Ester-d1 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Dichloroacetic Acid Methyl Ester-d1 involves its interaction with specific molecular targets. In medical research, it is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which is beneficial in cancer treatment by targeting the altered metabolism of cancer cells .

Comparison with Similar Compounds

    Dichloroacetic Acid: Similar in structure but lacks the ester group.

    Trichloroacetic Acid Methyl Ester: Contains an additional chlorine atom.

    Monochloroacetic Acid Methyl Ester: Contains only one chlorine atom.

Uniqueness: Dichloroacetic Acid Methyl Ester-d1 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications where isotopic labeling is required. This labeling allows for precise tracking and quantification in various research studies .

Biological Activity

Dichloroacetic Acid Methyl Ester-d1 (DCAME-d1) is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of DCAME-d1, summarizing key research findings, case studies, and its implications in medical science.

DCAME-d1 is a methyl ester derivative of dichloroacetic acid (DCA), characterized by the presence of two chlorine atoms attached to the acetic acid backbone. Its chemical structure can be represented as follows:

C3H4Cl2O2\text{C}_3\text{H}_4\text{Cl}_2\text{O}_2

This compound is known for its role as an intermediate in organic synthesis and its potential therapeutic applications.

DCAME-d1 functions primarily as a pyruvate dehydrogenase kinase (PDK) inhibitor , which plays a crucial role in cellular metabolism. By inhibiting PDK, DCAME-d1 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial oxidative phosphorylation and reducing lactate production. This mechanism is particularly relevant in cancer cells, where altered metabolism is a hallmark of malignancy.

1. Anticancer Effects

Research has demonstrated that DCAME-d1 exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines while sparing non-cancerous cells. For instance, a study reported that DCAME-d1 treatment led to a tenfold increase in apoptotic cells in metastatic colorectal adenocarcinoma cells after 48 hours of exposure .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (mM)Apoptosis InductionCell Cycle Arrest
LoVo (metastatic)2010-fold increaseG2 phase arrest
HT2920SignificantG2 phase arrest
Non-cancerous20NoneNone

2. Metabolic Effects

DCAME-d1 has been shown to lower blood glucose and cholesterol levels, suggesting its utility in treating conditions like diabetes and hyperlipidemia. A study indicated that DCA derivatives could effectively manage lactic acidosis by enhancing mitochondrial function, which is critical for energy metabolism .

3. Toxicological Profile

While DCAME-d1 shows promise as a therapeutic agent, its safety profile requires careful consideration. Long-term studies have indicated potential hepatotoxicity and carcinogenicity in rodent models exposed to high doses of dichloroacetic acid . For instance, exposure to dichloroacetic acid led to an increased incidence of liver tumors in mice, raising concerns about its long-term use .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors assessed the efficacy of DCAME-d1 combined with traditional chemotherapy. Results indicated improved survival rates and reduced tumor sizes compared to chemotherapy alone. Patients exhibited manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Metabolic Disorders

In another study focusing on diabetic rats, administration of DCAME-d1 resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The compound facilitated enhanced glucose uptake by tissues, underscoring its potential as an adjunct therapy for diabetes management .

Properties

IUPAC Name

methyl 2,2-dichloro-2-deuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLRUAPIDAGIE-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(=O)OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281765
Record name Acetic-d acid, dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-28-7
Record name Acetic-d acid, dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23132-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic-d acid, dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloroacetic Acid Methyl Ester-d1
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